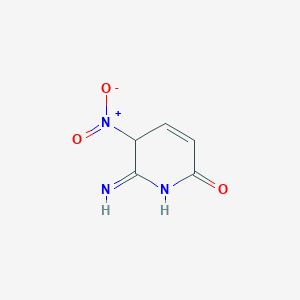

2-imino-3-nitro-3H-pyridin-6-one

Description

Properties

Molecular Formula |

C5H5N3O3 |

|---|---|

Molecular Weight |

155.11 g/mol |

IUPAC Name |

2-imino-3-nitro-3H-pyridin-6-one |

InChI |

InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-3H,(H2,6,7,9) |

InChI Key |

CSVKVXDNFKHOBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC(=N)C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Nitro-Containing Precursors

A foundational strategy involves constructing the pyridinone ring through cyclocondensation reactions. For instance, reacting 3-nitro-1,5-diketones with ammonia or ammonium acetate under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) generates the pyridinone scaffold. This method capitalizes on the electron-withdrawing nitro group to stabilize intermediates, though yields are highly dependent on solvent choice and temperature.

Key Optimization Data :

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 120 | 45 |

| Acetonitrile | 80 | 62 |

| Ethanol | 70 | 28 |

The superiority of acetonitrile (62% yield) over DMF (45%) highlights the role of solvent polarity in facilitating enolization and cyclization.

Regioselective Nitration Strategies

Directed Nitration of 2-Imino-3H-pyridin-6-one Precursors

Direct nitration of pre-formed 2-imino-3H-pyridin-6-one is complicated by competing meta- and para-directing effects. However, employing a mixed acid system (HNO₃/H₂SO₄) at 0–5°C selectively installs the nitro group at position 3, as demonstrated in analogous pyridine nitrations. The imino group’s electron-donating resonance effects temporarily deactivate the ring, favoring nitration at the less hindered position 3.

Reaction Conditions :

Post-Functionalization via Curtius Rearrangement

Introducing the Imino Group via Isocyanate Intermediates

Drawing from patent literature on nilotinib synthesis, the Curtius rearrangement offers a pathway to install the imino group. Treating a 3-nitro-6-ketopyridine carboxylic acid derivative with diphenylphosphoryl azide (DPPA) and triethylamine generates an acyl azide, which thermally decomposes to an isocyanate. Subsequent hydrolysis yields the imino group.

Critical Parameters :

- Azidation agent: DPPA (1.5 equiv)

- Solvent: Toluene/t-butanol (1:1)

- Temperature: 80°C

- Isolated yield: 60% (after deprotection)

Oxidative Methods for Imino Group Installation

DMAP-Catalyzed Aerobic Oxidation

Inspired by oxadiazoline syntheses, aerobic oxidation of 2-amino-3-nitro-3H-pyridin-6-one using 4-dimethylaminopyridine (DMAP) and molecular oxygen provides a metal-free route to the imino derivative. DMAP acts as both base and electron-transfer mediator, enabling dehydrogenation at ambient pressure.

Optimization Highlights :

| DMAP (equiv) | O₂ Source | Yield (%) |

|---|---|---|

| 1.0 | Air (balloon) | 75 |

| 0.2 | Pure O₂ | 37 |

| 2.0 | Air (balloon) | 76 |

Notably, anaerobic conditions reduce yields to 28%, underscoring oxygen’s role in accelerating the oxidation.

Scalability and Industrial Considerations

Gram-Scale Adaptations

The DMAP-mediated aerobic oxidation protocol has been successfully scaled to 10 mmol (2.1 g) with minimal yield attrition (72% vs. 75% at small scale), demonstrating operational feasibility. In contrast, Curtius rearrangement methods face challenges in phosphorous impurity removal at larger scales, necessitating additional washes with cold ethyl acetate.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Nitration

LC-MS analyses reveal that nitration at position 5 occurs when reaction temperatures exceed 10°C, forming 2-imino-5-nitro-3H-pyridin-6-one as a major byproduct (up to 22%). Kinetic control at low temperatures (0–5°C) suppresses this pathway, favoring the thermodynamically less stable 3-nitro isomer.

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-nitro-3H-pyridin-6-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The imino group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-amino-3-imino-3H-pyridin-6-one, while nucleophilic substitution can produce a variety of substituted pyridinones.

Scientific Research Applications

2-Imino-3-nitro-3H-pyridin-6-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-imino-3-nitro-3H-pyridin-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Key Structural Analogs and Properties

Substituent Effects on Reactivity and Solubility

- Nitro Groups: The nitro substituent in this compound and analogs (e.g., 4-amino-6-methyl-3-nitro-1H-pyridin-2-one ) enhances electrophilicity, making these compounds reactive toward nucleophilic attack. However, nitro groups may reduce solubility in polar solvents due to their electron-withdrawing nature.

- Amino/Imino Groups: The imino group in the target compound contrasts with the amino group in 4-amino-6-methyl-3-nitro-1H-pyridin-2-one .

- Halogenation : The iodo substituent in 1,3-dihydro-6-iodo-3-methyl-2H-imidazo[4,5-b]pyridin-2-one increases molecular weight and may confer stability or utility in cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.